molecular formula C12H12O3 B1621486 (2E)-3-[2-(Allyloxy)phenyl]acrylic acid CAS No. 91963-08-5

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

Cat. No.: B1621486
CAS No.: 91963-08-5
M. Wt: 204.22 g/mol
InChI Key: JNLHYSQRNTVMGI-UHFFFAOYSA-N
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Description

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid: is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Allylation of Phenol: : The synthesis begins with the allylation of phenol to form 2-(allyloxy)phenol. This reaction typically involves the use of allyl bromide and a base such as potassium carbonate in a solvent like acetone.

  • Knoevenagel Condensation: : The next step involves the Knoevenagel condensation of 2-(allyloxy)phenol with malonic acid or its derivatives in the presence of a base like piperidine. This reaction forms the (2E)-3-[2-(allyloxy)phenyl]acrylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2E)-3-[2-(Allyloxy)phenyl]acrylic acid can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

  • Reduction: : The compound can be reduced at the acrylic acid moiety to form the corresponding saturated acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Epoxides: From oxidation of the allyloxy group.

    Saturated acids: From reduction of the acrylic acid moiety.

    Substituted phenyl derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Polymer Synthesis: Incorporated into polymer backbones to impart specific properties such as flexibility or reactivity.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Antimicrobial Activity: Evaluated for its ability to inhibit the growth of bacteria and fungi.

Industry

    Coatings and Adhesives: Used in the formulation of specialty coatings and adhesives due to its reactive functional groups.

    Material Science: Explored for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-3-[2-(allyloxy)phenyl]acrylic acid exerts its effects depends on its application. In enzyme inhibition, it may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. In polymer synthesis, the compound’s reactive groups participate in polymerization reactions, forming covalent bonds with other monomers.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-Phenylacrylic acid: Lacks the allyloxy group, making it less reactive in certain applications.

    (2E)-3-[2-(Methoxy)phenyl]acrylic acid: Contains a methoxy group instead of an allyloxy group, which affects its reactivity and applications.

Uniqueness

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid is unique due to the presence of the allyloxy group, which provides additional sites for chemical modification and enhances its reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(2-prop-2-enoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHYSQRNTVMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387842
Record name AC1MFSDU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91963-08-5
Record name AC1MFSDU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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